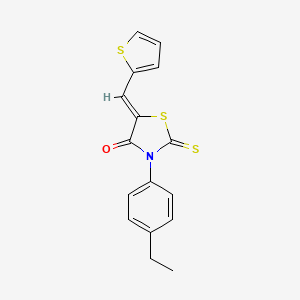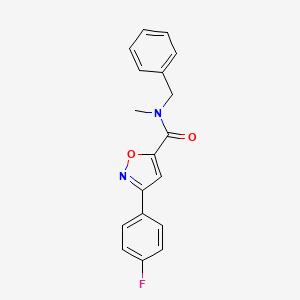![molecular formula C18H15F3N2O3 B4578869 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves cyclocondensation reactions of hydrazines with various ketones or aldehydes, producing compounds with diverse substituents. For instance, compounds closely related to the target molecule have been synthesized through reactions involving different substituted acetohydrazides and cyclocondensation with trifluoroalk-3-en-2-ones, yielding a series of pyrazoles with varied yields (Bonacorso et al., 2012). These methodologies offer a template for synthesizing complex molecules, including 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, by adjusting the reactants to suit the desired structural framework.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction, supplemented by spectroscopic methods like IR, NMR, and ESI-MS. For example, Şahin et al. (2011) characterized similar compounds, revealing insights into their crystal and molecular structures (Şahin et al., 2011). Such analyses are crucial for understanding the spatial arrangement and electronic environment of the molecule, which in turn influences its reactivity and properties.
Chemical Reactions and Properties
The reactivity of pyrazole derivatives, including our target molecule, often involves interactions at the pyrazole ring or the substituents attached to it. For instance, the introduction of trifluoromethyl groups can significantly alter the compound's reactivity, offering sites for further functionalization or participating in various organic reactions (Martins et al., 2010). These reactions can lead to a wide array of compounds with potential applications in materials science, medicinal chemistry, and catalysis.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure of the compound. Studies like those by Tamer et al. (2015) offer insights into the crystal packing, intermolecular interactions, and how these aspects influence the physical properties of similar pyrazole derivatives (Tamer et al., 2015). Understanding these properties is essential for applications in material science and pharmaceuticals, where solubility and stability are crucial.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are pivotal for the practical application of any compound. Research on pyrazole derivatives provides valuable information on their chemical behavior, including reactivity patterns and stability profiles. For example, the study by Bonacorso et al. (2012) explores the reactivity of pyrazole derivatives towards different reagents, shedding light on their potential chemical versatility (Bonacorso et al., 2012).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Trifluoromethylpyrazoles, which share structural similarities with 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, have been extensively studied for their anti-inflammatory and antibacterial properties. These compounds' activity profiles vary with the position of the trifluoromethyl group, indicating their potential as novel agents with minimal side effects in medicinal chemistry. The exploration of such compounds can lead to the development of new therapeutic drugs (Kaur, Kumar, & Gupta, 2015).
Material Science and Optoelectronic Applications
Quinazolines and pyrimidines, which are structurally related to the discussed compound, have found significant applications in optoelectronic materials. Their incorporation into π-extended conjugated systems highlights their value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This suggests that 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could also be a promising candidate for developing new optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Studies
Persistent organic pollutants (POPs), including certain derivatives of pyrazole and biphenyl, have been studied for their environmental persistence and potential toxicity. Understanding the behavior and transformation of compounds like 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the environment is crucial for assessing their impact on human health and ecological systems. Research in this area contributes to the regulatory assessment and management of chemical contaminants (Bao, Maruya, Snyder, & Zeng, 2012).
Propiedades
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c19-18(20,21)17(25)10-11-22-23(17)16(24)12-26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11,25H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMWFDKOMUEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)
![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)

![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)
